2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol
CAS No.:
Cat. No.: VC13461595
Molecular Formula: C15H24N2O
Molecular Weight: 248.36 g/mol
* For research use only. Not for human or veterinary use.
![2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol -](/images/structure/VC13461595.png)
Specification
Molecular Formula | C15H24N2O |
---|---|
Molecular Weight | 248.36 g/mol |
IUPAC Name | 2-[(1-benzylpyrrolidin-3-yl)-ethylamino]ethanol |
Standard InChI | InChI=1S/C15H24N2O/c1-2-17(10-11-18)15-8-9-16(13-15)12-14-6-4-3-5-7-14/h3-7,15,18H,2,8-13H2,1H3 |
Standard InChI Key | NREMRULTNGFOCR-UHFFFAOYSA-N |
SMILES | CCN(CCO)C1CCN(C1)CC2=CC=CC=C2 |
Canonical SMILES | CCN(CCO)C1CCN(C1)CC2=CC=CC=C2 |
Introduction
2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and an ethanolamine moiety. Its molecular formula is C15H24N2O, indicating the presence of two nitrogen atoms, which contribute to its biological activity. This compound is of interest in various scientific fields due to its unique structure and potential applications.
Synthesis of 2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol
The synthesis of this compound typically involves the reaction of a benzyl-substituted pyrrolidine with an ethylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production may utilize optimized reaction conditions, including continuous flow reactors and advanced purification techniques like chromatography, to ensure high yield and purity.
Biological Activities and Applications
Research indicates that 2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol exhibits significant biological activities. Its interactions with various enzymes and receptors suggest potential therapeutic applications. The compound may modulate the activity of specific molecular targets, leading to various biological effects. Detailed studies are required to elucidate its exact mechanisms of action and potential clinical applications.
Biological Activity | Potential Applications |
---|---|
Antioxidant Activity | Mitigating Oxidative Stress |
Antimicrobial Potential | Inhibiting Gram-positive Bacteria |
Therapeutic Applications | Drug Discovery for Cancer and Neurodegenerative Diseases |
Comparison with Similar Compounds
2-[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include pyrrolidine, prolinol, and pyrrolidine-2-one, each with different substituents and applications.
Compound | Structure | Applications |
---|---|---|
Pyrrolidine | Simple Nitrogen-Containing Ring | Basic Chemical Synthesis |
Prolinol | Pyrrolidine Ring with Different Substituents | Pharmaceutical Intermediates |
Pyrrolidine-2-one | Carbonyl Group at Second Position | Pharmaceutical Synthesis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume